3-Ethyl-4-ethynyl-1,2-oxazole
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Overview
Description
3-Ethyl-4-ethynyl-1,2-oxazole: is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the third position and an ethynyl group at the fourth position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-ethynyl-1,2-oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics .
Industrial Production Methods: Industrial production of oxazole derivatives often involves continuous flow processes to ensure high efficiency and safety. For example, the cyclodehydration of β-hydroxy amides can be performed in a packed reactor containing manganese dioxide, allowing for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-ethynyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with different substituents.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-Ethyl-4-ethynyl-1,2-oxazole is used as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows for the development of new chemical entities with potential therapeutic applications .
Biology: The compound has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It serves as a scaffold for the design of new drugs targeting specific biological pathways .
Medicine: Oxazole derivatives, including this compound, have shown promise in the development of new pharmaceuticals. They are being investigated for their potential use in treating various diseases, including cancer, bacterial infections, and inflammatory disorders .
Industry: In the industrial sector, oxazole derivatives are used in the production of agrochemicals, dyes, and polymers. Their unique chemical properties make them valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-ethyl-4-ethynyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, oxazole derivatives have been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Additionally, the compound’s ability to interact with bacterial enzymes makes it a potential candidate for developing new antibiotics .
Comparison with Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole core.
Uniqueness: 3-Ethyl-4-ethynyl-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and ethynyl groups on the oxazole ring enhances its reactivity and potential for diverse applications in medicinal chemistry .
Biological Activity
3-Ethyl-4-ethynyl-1,2-oxazole is a heterocyclic compound that has garnered attention for its unique biological activities. The presence of the ethynyl group in its structure enhances its reactivity and potential interactions with biological targets. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Basic Information
Property | Value |
---|---|
CAS No. | 2137742-33-5 |
Molecular Formula | C7H7NO |
Molecular Weight | 121.1 g/mol |
Purity | ≥95% |
Origin | United States |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions. A common method includes the cyclization of 3-ethyl-4-ethynyl-2-nitropropene using potassium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures. This method ensures efficient formation of the oxazole ring under controlled conditions .
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction may inhibit or activate specific biological pathways, contributing to its therapeutic effects .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of oxazole derivatives, including this compound. In a study evaluating various oxazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus, significant inhibition zones were observed, indicating promising antimicrobial properties .
Table: Antimicrobial Activity Comparison
Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) |
---|---|---|---|
This compound | 12 | 16 | 11 |
Ofloxacin | 17 | 16 | 16 |
Ketoconazole | - | - | - |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that certain oxazole derivatives exhibit selective inhibition against leukemia cell lines. The structural modifications in oxazole compounds can significantly enhance their potency against cancer cells .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is emerging evidence suggesting that oxazole derivatives may possess anti-inflammatory properties. This aspect is particularly relevant in the context of developing new therapeutic agents targeting inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of oxazole derivatives:
- Antimicrobial Evaluation : A series of oxazole derivatives were tested against various pathogens, showing significant antibacterial and antifungal activities comparable to established drugs like Ofloxacin and Ketoconazole .
- Anticancer Research : A study demonstrated that novel oxazole sulfonamides could inhibit cancer cell growth effectively, with a focus on leukemia models .
- Inflammatory Response Modulation : Research indicates that certain oxazoles can modulate inflammatory pathways, although specific studies on this compound are still limited.
Properties
Molecular Formula |
C7H7NO |
---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
3-ethyl-4-ethynyl-1,2-oxazole |
InChI |
InChI=1S/C7H7NO/c1-3-6-5-9-8-7(6)4-2/h1,5H,4H2,2H3 |
InChI Key |
QJNVPOXZRRNFIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC=C1C#C |
Origin of Product |
United States |
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